Pentafluoropropionaldehyde hydrate
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Overview
Description
Pentafluoropropionaldehyde hydrate is an organic compound with the chemical formula C3H3F5O2·H2O. It is also known as 2,2,3,3,3-pentafluoropropanal hydrate. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon aldehyde structure, making it highly fluorinated. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoropropionaldehyde hydrate can be synthesized through the reduction of pentafluoropropionic acid derivatives. One common method involves the reduction of pentafluoropropionic acid esters using sodium bis(2-methoxyethoxy)aluminium dihydride in tetrahydrofuran (THF) followed by distillation from concentrated sulfuric acid . This process yields pentafluoropropionaldehyde, which can then be hydrated to form the hydrate.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of pentafluoropropionaldehyde with water under controlled conditions. This reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
Pentafluoropropionaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoropropionic acid.
Reduction: It can be reduced to form pentafluoropropanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoropropionaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable adducts with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of pentafluoropropionaldehyde hydrate involves its reactivity with nucleophiles due to the presence of the highly electrophilic aldehyde group. This reactivity allows it to form stable adducts with various molecules, making it useful in chemical synthesis and biological studies. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetaldehyde hydrate: Similar in structure but with three fluorine atoms instead of five.
Hexafluoroacetone hydrate: Contains six fluorine atoms and a ketone group instead of an aldehyde group.
Perfluorobutyraldehyde hydrate: Contains four carbon atoms and a similar fluorinated structure.
Uniqueness
Pentafluoropropionaldehyde hydrate is unique due to its high degree of fluorination and the presence of an aldehyde group. This combination of properties makes it highly reactive and stable, allowing it to be used in a wide range of applications that require fluorinated compounds with specific reactivity .
Properties
CAS No. |
422-06-0; 422-63-9 |
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Molecular Formula |
C3H3F5O2 |
Molecular Weight |
166.047 |
IUPAC Name |
2,2,3,3,3-pentafluoropropanal;hydrate |
InChI |
InChI=1S/C3HF5O.H2O/c4-2(5,1-9)3(6,7)8;/h1H;1H2 |
InChI Key |
YVSNOXSXRLEOMO-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(F)(F)F)(F)F.O |
solubility |
not available |
Origin of Product |
United States |
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